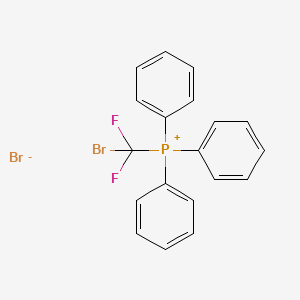

(Bromodifluoromethyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[bromo(difluoro)methyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFPAYWKPAHZHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2F2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369909 | |

| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58201-66-4 | |

| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Bromodifluoromethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromodifluoromethyl)triphenylphosphonium bromide is a key reagent in synthetic organic chemistry, primarily utilized for the introduction of the bromodifluoromethyl group. This technical guide provides a comprehensive overview of its synthesis, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data. The information presented is intended to support researchers in the safe and efficient preparation of this versatile compound.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable. This compound serves as an important precursor for the generation of bromodifluoromethylated compounds, often through radical-mediated pathways. This guide details its preparation from readily available starting materials.

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the reaction of triphenylphosphine (PPh₃) with dibromodifluoromethane (CF₂Br₂). The general reaction is believed to proceed via a nucleophilic attack of the triphenylphosphine on one of the bromine atoms of dibromodifluoromethane.

Reaction Mechanism

The synthesis is a classic example of the formation of a phosphonium salt. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking one of the electrophilic bromine atoms of dibromodifluoromethane. This results in the displacement of a bromide ion and the formation of the desired phosphonium salt.

Caption: General reaction scheme for the synthesis.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and isolation of the target compound.

Caption: Experimental workflow for the synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

Dibromodifluoromethane (CF₂Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum

-

Syringe

-

Argon or Nitrogen inlet

-

Büchner funnel and filter flask

-

Vacuum pump

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.0 eq).

-

Dissolve the triphenylphosphine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add dibromodifluoromethane (1.1 eq) to the stirred solution via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The product will precipitate out of the solution as a white solid.

-

If precipitation is incomplete, add anhydrous diethyl ether to facilitate further precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under high vacuum to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis.

| Parameter | Value |

| Stoichiometry | |

| Triphenylphosphine | 1.0 equivalent |

| Dibromodifluoromethane | 1.0 - 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Product Characteristics | |

| Appearance | White to off-white solid |

| Typical Yield | 80 - 95% |

| Melting Point | >200 °C (decomposes) |

| Spectroscopic Data | |

| ³¹P NMR (CDCl₃) | ~ δ 25-30 ppm |

| ¹⁹F NMR (CDCl₃) | ~ δ -50 to -60 ppm (doublet) |

Safety and Handling

-

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dibromodifluoromethane is a volatile and potentially toxic liquid. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction should be carried out under an inert atmosphere to prevent the oxidation of triphenylphosphine.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable reagent for the introduction of the bromodifluoromethyl moiety. The protocol described herein, based on the established chemistry of phosphonium salt formation, offers a reliable method for its preparation in a laboratory setting. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

An In-depth Technical Guide to (Bromodifluoromethyl)triphenylphosphonium Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromodifluoromethyl)triphenylphosphonium bromide is a versatile organophosphorus reagent that has garnered significant attention in synthetic organic chemistry. Its unique trifunctional nature, possessing a phosphonium salt, a difluoromethylene group, and a bromine atom, makes it a valuable tool for the introduction of the difluoromethyl group (CF₂H) into organic molecules. The incorporation of this moiety is of particular interest in medicinal chemistry and drug development, as it can significantly modulate the physicochemical and biological properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on experimental details and mechanistic insights relevant to researchers in the field.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅Br₂F₂P | [1] |

| Molecular Weight | 472.11 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 179-184 °C | [3] |

| Solubility | Soluble in polar organic solvents such as chloroform, dichloromethane, acetone, ethanol, methanol, and N,N-dimethylformamide (DMF). Almost insoluble in diethyl ether and petroleum ether. | [3][4][5] |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data:

The following NMR data provides characteristic signals for the identification and characterization of this compound.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Reference |

| ¹H NMR | 9.50 | J(H,F) = 46.6, J(H,P) = 29.6 | td | [3] |

| 8.16–8.06 | m | [3] | ||

| 7.99–7.90 | m | [3] | ||

| ¹⁹F NMR | -127.78 | J(F,H) = 46.6, J(F,P) = 77.9 | dd | [3] |

| ³¹P NMR | 19.29 | J(P,F) = 77.9 | t | [3] |

Note: NMR data was recorded in DMF-d₇.

Synthesis of this compound

The synthesis of this compound was first reported by Burton in 1985. A general and reliable experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (PPh₃)

-

Dibromodifluoromethane (CF₂Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

-

Add dibromodifluoromethane to the solution at room temperature.

-

Add a stoichiometric amount of water to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the product will precipitate from the solution.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

For a more detailed, analogous procedure, refer to the synthesis of difluoromethyltriphenylphosphonium bromide, which involves the reaction of triphenylphosphine with trimethylsilyl bromodifluoroacetate followed by desilylation and decarboxylation.[3]

Chemical Reactivity and Applications

This compound is a versatile reagent with applications in several key areas of organic synthesis, primarily revolving around the introduction of the difluoromethyl group.

Photoredox-Catalyzed Bromodifluoromethylation of Alkenes

A significant application of this reagent is in the photoredox-catalyzed bromodifluoromethylation of alkenes. Under visible light irradiation, it serves as a precursor to the difluoromethyl radical (•CF₂H), which can then add to a variety of alkenes.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Bromodifluoromethylation of Alkenes

Materials:

-

Alkene

-

This compound

-

Photocatalyst (e.g., fac-[Ir(ppy)₃])

-

Copper(II) bromide (CuBr₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Blue LEDs

Procedure:

-

To an oven-dried Schlenk tube, add the alkene, this compound, the photocatalyst, and copper(II) bromide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture at room temperature under irradiation with blue LEDs.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathway Diagram:

Caption: Proposed mechanism for photoredox-catalyzed bromodifluoromethylation.

Wittig-type Reactions for gem-Difluoroolefination

This compound can also be employed in Wittig-type reactions to convert aldehydes into the corresponding gem-difluoroolefins. This transformation is highly valuable for the synthesis of fluorinated building blocks.

Experimental Protocol: General Procedure for Wittig gem-Difluoroolefination of Aldehydes

Materials:

-

Aldehyde

-

This compound

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred mixture of this compound and the aldehyde in anhydrous DMF under an inert atmosphere, add the base (e.g., DBU) at room temperature.

-

Heat the reaction mixture to 50 °C and stir for the appropriate time, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the gem-difluoroolefin.[3]

Experimental Workflow Diagram:

Caption: Workflow for the Wittig gem-difluoroolefination of aldehydes.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

This compound has emerged as a powerful and versatile reagent for the introduction of the difluoromethyl group into organic molecules. Its accessibility, stability, and reactivity in both photoredox-catalyzed and Wittig-type reactions make it an invaluable tool for synthetic chemists, particularly those in the field of drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams to facilitate its effective use in the laboratory.

References

- 1. 58201-66-4 | this compound [fluoromart.com]

- 2. researchgate.net [researchgate.net]

- 3. sioc.ac.cn [sioc.ac.cn]

- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to (Bromodifluoromethyl)triphenylphosphonium bromide: Synthesis, Reactions, and Applications in Drug Discovery

CAS Number: 58201-66-4

This technical guide provides a comprehensive overview of (Bromodifluoromethyl)triphenylphosphonium bromide, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its synthesis, key reactions, and applications, with a focus on methodologies relevant to the pharmaceutical industry.

Chemical Properties and Specifications

This compound is a salt with the chemical formula [P(C₆H₅)₃(CF₂Br)]Br. It serves as a key reagent for the introduction of the bromodifluoromethyl group into organic molecules.

| Property | Value |

| CAS Number | 58201-66-4 |

| Molecular Formula | C₁₉H₁₅Br₂F₂P |

| Molecular Weight | 472.10 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of triphenylphosphine with dibromodifluoromethane.

Experimental Protocol:

A solution of triphenylphosphine (1.0 eq) in a suitable anhydrous solvent (e.g., THF or toluene) is cooled in an ice bath. To this solution, dibromodifluoromethane (1.1-1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for several hours to overnight. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum to yield this compound as a solid.

Key Applications and Experimental Protocols

This compound is a valuable reagent in a variety of chemical transformations, most notably in the difluoromethylation of organic substrates.

Photoredox-Catalyzed Bromodifluoromethylation of Alkenes

A significant application of this reagent is in the visible-light-mediated photoredox-catalyzed bromodifluoromethylation of alkenes. This reaction allows for the simultaneous introduction of a bromine atom and a difluoromethyl group across a double bond.[1]

Experimental Protocol:

To a solution of the alkene (1.0 eq) in a degassed solvent such as dimethylformamide (DMF), this compound (1.5-2.0 eq), a photoredox catalyst (e.g., fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂; 1-2 mol%), and a catalytic amount of a copper(II) salt (e.g., CuBr₂; 10-20 mol%) are added. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified time (typically 12-24 hours) until the starting material is consumed. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the bromodifluoromethylated product.[1]

Table 1: Substrate Scope for the Bromodifluoromethylation of Alkenes [1]

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Styrene | 1-bromo-2-(difluoromethyl)-1-phenylethane | 85 |

| 2 | 4-Methylstyrene | 1-bromo-2-(difluoromethyl)-1-(p-tolyl)ethane | 82 |

| 3 | 1-Octene | 1-bromo-2-(difluoromethyl)octane | 75 |

| 4 | Cyclohexene | 1-bromo-2-(difluoromethyl)cyclohexane | 68 |

Yields are for isolated products.

Reaction Workflow:

Caption: Experimental workflow for the photoredox-catalyzed bromodifluoromethylation of alkenes.

Hydrodifluoromethylation of Alkenes Derived from Oxindoles

In the context of drug discovery, the introduction of a difluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule. This compound has been employed in the visible-light-induced hydrodifluoromethylation of alkenes derived from oxindoles, providing access to novel compounds with potential therapeutic applications.

Experimental Protocol:

An alkene derived from an oxindole (1.0 eq) and this compound (2.0 eq) are dissolved in a suitable solvent mixture (e.g., THF/H₂O). A photoredox catalyst (e.g., fac-[Ir(ppy)₃]) is added, and the mixture is degassed. The reaction is then stirred under visible light irradiation at room temperature for several hours. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Signaling Pathway Visualization:

The reaction proceeds via a radical mechanism initiated by the photoredox catalyst.

Caption: Proposed mechanism for the photoredox-catalyzed bromodifluoromethylation of alkenes.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the difluoromethyl group into organic molecules. The methodologies described herein, particularly the photoredox-catalyzed reactions, offer mild and efficient routes to novel fluorinated compounds of interest to the pharmaceutical and agrochemical industries. The continued exploration of this reagent's reactivity is expected to lead to the development of new synthetic methods and the discovery of novel bioactive molecules.

References

The Advent of Wittig-Type Reagents for Difluoromethylenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethylene (CF₂) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly alter a molecule's lipophilicity, metabolic stability, and binding properties. Among the various methods for introducing this group, Wittig-type olefination reactions stand out for their reliability and versatility in converting carbonyls directly into gem-difluoroalkenes. This technical guide provides an in-depth exploration of the discovery and application of key Wittig-type reagents for difluoromethylenation, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Historical Perspective and Key Reagents

The journey to effective difluoromethylenation via Wittig-type chemistry has been marked by the development of several key reagents. Early methods often involved hazardous and difficult-to-handle substances. A significant breakthrough came with the work of Burton and others, who developed more stable and accessible phosphonium salts.

One of the most prominent and widely used reagents is (Difluoromethyl)triphenylphosphonium bromide ([Ph₃PCH₂F₂]Br). This salt serves as a precursor to the corresponding phosphonium ylide, which then reacts with aldehydes and ketones. Another important class of reagents for this transformation are phosphonates used in the Horner-Wadsworth-Emmons (HWE) reaction . These reagents, such as diethyl difluoromethylphosphonate, offer an alternative with often simpler purification due to the water-soluble nature of the phosphate by-products.[1]

Data Presentation: A Comparative Analysis

The efficacy of Wittig-type difluoromethylenation is highly dependent on the substrate, the specific reagent used, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Difluoromethylenation of Aromatic Aldehydes

| Entry | Aldehyde | Reagent/Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 91 | [2] |

| 2 | 4-Methoxybenzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 85 | [2] |

| 3 | 4-Nitrobenzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 93 | [2] |

| 4 | 4-Chlorobenzaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 88 | [2] |

| 5 | 2-Naphthaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 89 | [2] |

| 6 | 3-Pyridinecarboxaldehyde | Ph₃P(CF₂H)Br, ZnO, 4Å MS, DMF, 80 °C | 78 | [2] |

| 7 | Anisaldehyde | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 86 | [3] |

| 8 | 4-Cyanobenzaldehyde | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 75 | [3] |

Table 2: Difluoromethylenation of Ketones

| Entry | Ketone | Reagent/Conditions | Yield (%) | Reference |

| 1 | Acetophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 82 | [3] |

| 2 | 4-Methoxyacetophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 85 | [3] |

| 3 | 4-Chloroacetophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 81 | [3] |

| 4 | Benzophenone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 80 | [3] |

| 5 | Cyclohexanone | 2-PyridylSO₂CF₂H, t-BuOK, DMF, -50 to -40 °C | 75 | [3] |

| 6 | 2-Adamantanone | (EtO)₂P(O)CF₂H, LDA, THF | 72 | [4] |

| 7 | 4-tert-Butylcyclohexanone | (EtO)₂P(O)CF₂H, LDA, THF | 88 | [4] |

| 8 | Fluorenone | (EtO)₂P(O)CF₂H, LDA, THF | 65 | [4] |

Experimental Protocols

The following are detailed methodologies for the preparation of a key Wittig-type reagent and a general procedure for its use in difluoromethylenation.

Synthesis of (Difluoromethyl)triphenylphosphonium Bromide

This procedure is adapted from Burton's method.

Materials:

-

Triphenylphosphine (PPh₃)

-

Dibromodifluoromethane (CF₂Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.0 eq).

-

Add anhydrous THF to dissolve the triphenylphosphine.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add dibromodifluoromethane (1.1 eq) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 10 hours.

-

Cool the flask again in an ice-water bath and add deionized water (5.0 eq) to the reaction mixture.

-

Stir the mixture vigorously for another 5 hours at room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/ethyl acetate to yield (difluoromethyl)triphenylphosphonium bromide as a white solid.[5]

General Procedure for Wittig-type Difluoromethylenation of Aldehydes and Ketones

This protocol provides a general method for the olefination reaction.

Materials:

-

(Difluoromethyl)triphenylphosphonium bromide

-

Aldehyde or ketone

-

A suitable base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (difluoromethyl)triphenylphosphonium bromide (1.2-1.5 eq).

-

Add the anhydrous solvent and cool the suspension to the appropriate temperature (e.g., -78 °C for n-BuLi, 0 °C for NaH).

-

Slowly add the base to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at this temperature for 30-60 minutes.

-

Add a solution of the aldehyde or ketone (1.0 eq) in the anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired gem-difluoroalkene.[6][7]

Mechanistic Pathways and Visualizations

The Wittig and Horner-Wadsworth-Emmons reactions proceed through distinct but related mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these processes.

The Wittig Reaction Pathway

The Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form a betaine intermediate, followed by cyclization to an oxaphosphetane that decomposes to the alkene and triphenylphosphine oxide.[8]

The Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This often leads to higher reactivity, especially with ketones.[9]

Experimental Workflow for Wittig-type Difluoromethylenation

The following diagram outlines the general workflow for a typical Wittig-type difluoromethylenation experiment.

Conclusion

Wittig-type reagents have become indispensable tools for the synthesis of gem-difluoroalkenes. The development of stable and accessible phosphonium salts and the refinement of the Horner-Wadsworth-Emmons reaction have provided chemists with reliable methods for introducing the difluoromethylene group into a wide range of substrates. The choice between the classical Wittig reaction and the HWE modification often depends on the specific substrate and the desired stereochemical outcome. This guide provides a foundational understanding of these powerful reactions, equipping researchers with the knowledge to effectively implement them in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethyl fluoromethylphosphonate - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

The Core Mechanisms of Difluoromethylenation Reactions: An In-Depth Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic incorporation of the difluoromethyl moiety (-CF2H) into organic molecules is a critical tool for modulating physicochemical and biological properties. This guide provides a detailed exploration of the primary mechanistic pathways in difluoromethylenation reactions, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of these transformative reactions.

The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering the advantages of increased metabolic stability, enhanced membrane permeability, and improved binding affinity through its ability to act as a lipophilic hydrogen bond donor.[1][2][3] The successful introduction of this group hinges on a clear understanding of the underlying reaction mechanisms, which can be broadly categorized into radical, nucleophilic, and electrophilic pathways.[1][4]

Radical Difluoromethylenation: Harnessing the Power of Open-Shell Species

Radical difluoromethylenation has emerged as a powerful and versatile strategy, particularly for the late-stage functionalization of complex molecules, due to its mild reaction conditions and excellent functional group tolerance.[5][6] These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then engages with the substrate.

Photoredox Catalysis: A Dominant Approach

Visible-light photoredox catalysis is a cornerstone of modern radical difluoromethylenation.[5][7][8] In a typical catalytic cycle, a photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process with a difluoromethyl radical precursor to generate the key •CF2H radical.[7][9]

A general mechanism for photoredox-catalyzed difluoromethylenation is depicted below:

Figure 1. Generalized photoredox catalytic cycle for radical difluoromethylenation.

A variety of difluoromethyl radical precursors have been developed, with sulfinate salts and sulfones being particularly common.[1][10] For instance, zinc difluoromethanesulfinate (Zn(SO2CF2H)2) and difluoromethyl heteroaryl-sulfones are widely used.[10][11]

Table 1: Common Reagents for Radical Difluoromethylenation

| Reagent Class | Example Reagent | Typical Reaction Conditions | Ref. |

| Sulfinates | Zn(SO2CF2H)2 | Photocatalyst (e.g., Ru(bpy)3Cl2, Ir(ppy)3), visible light, solvent (e.g., DMF, DMSO) | [10] |

| Sulfones | Difluoromethyl benzothiazolyl-sulfone | Photocatalyst (e.g., fac-Ir(ppy)3), blue LEDs, solvent (e.g., MeCN) | [11] |

| Hypervalent Iodine | [Bis(difluoroacetoxy)iodo]benzene | Photocatalyst, visible light | [12] |

| Peroxides | Difluoromethylated peroxides | Thermal or photochemical initiation | [1] |

| Halides | Bromodifluoromethane (BrCF2H) | Radical initiator (e.g., AIBN), heat or light | [1] |

Transition Metal-Catalyzed Radical Difluoromethylenation

Transition metals can also play a crucial role in promoting the formation of difluoromethyl radicals.[13] These reactions often involve the metal center facilitating a single-electron transfer process to generate the radical species. For example, copper-catalyzed reactions have been shown to be effective for the difluoromethylation of arylboronic acids.[10]

Nucleophilic Difluoromethylenation: The Power of the Difluoromethyl Anion

Nucleophilic difluoromethylenation strategies rely on the generation of a difluoromethyl anion equivalent (CF2H⁻), which can then participate in nucleophilic substitution or addition reactions.[1][14]

A common source for generating the difluoromethyl anion is (trimethylsilyl)difluoromethane (TMSCF2H).[1] In the presence of a suitable base, TMSCF2H can release the CF2H⁻ anion for subsequent reactions with electrophiles such as carbonyl compounds.[1]

Figure 2. General scheme for nucleophilic difluoromethylenation.

Other notable reagents for nucleophilic difluoromethylenation include difluoromethyl phenyl sulfone (PhSO2CF2H) and diethyl difluoromethylphosphonate.[14]

Table 2: Key Reagents for Nucleophilic Difluoromethylenation

| Reagent | Activating Agent | Typical Substrates | Ref. |

| TMSCF2H | Fluoride source (e.g., TBAF), alkoxides | Aldehydes, ketones, imines | [1] |

| PhSO2CF2H | Strong base (e.g., t-BuOK) | Aldehydes, ketones | [14] |

| Diethyl difluoromethylphosphonate | Base (e.g., MeONa) | Aldehydes, ketones | |

| [Difluoro(phenylseleno)methyl]trimethylsilane | Lewis acid | Aldehydes | [14] |

Electrophilic Difluoromethylenation: The Role of the Difluoromethyl Cation

In electrophilic difluoromethylenation, a reagent acts as a source of an electrophilic "CF2H+" equivalent. These reagents react with nucleophilic sites on the substrate, such as enolates, amines, or thiols.[1][15]

One of the key challenges in this area has been the development of stable and effective electrophilic difluoromethylating reagents. S-(difluoromethyl)diarylsulfonium salts represent a class of such reagents.[15] Another approach involves the in situ generation of difluorocarbene (:CF2) from precursors like N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which then reacts with nucleophiles.[16]

Figure 3. Conceptual pathway for electrophilic difluoromethylenation.

The generation of difluorocarbene as a key intermediate is a common theme in several difluoromethylenation reactions that can be formally classified as electrophilic.[16]

Table 3: Reagents for Electrophilic Difluoromethylenation and Difluorocarbene Precursors

| Reagent | Mechanism/Intermediate | Typical Substrates | Ref. |

| S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic "CF2H+" transfer | Sulfonic acids, tertiary amines, imidazoles | [15] |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Difluorocarbene (:CF2) generation | Thiols, phenols, amines, C-nucleophiles | [16] |

| Difluoromethyltriflate (HCF2OTf) | Difluorocarbene (:CF2) generation | Phenols, thiophenols | [17] |

| Sodium chlorodifluoroacetate | Difluorocarbene (:CF2) generation | Phenols, thiols | [11] |

Experimental Protocols: A Practical Guide

To facilitate the application of these methods, detailed experimental protocols for key reactions are provided below.

General Procedure for Photoredox-Catalyzed C-H Difluoromethylation of Heteroarenes

This protocol is adapted from procedures for the difluoromethylation of electron-rich heteroarenes.[10][11]

Materials:

-

Heterocyclic substrate

-

Difluoromethylating reagent (e.g., difluoromethyl benzothiazolyl-sulfone)

-

Photocatalyst (e.g., fac-Ir(ppy)3)

-

Solvent (e.g., anhydrous MeCN or DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

To an oven-dried reaction vessel, add the heterocyclic substrate (1.0 equiv), the difluoromethylating reagent (1.5-2.0 equiv), and the photocatalyst (1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at a specified distance from the visible light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired difluoromethylated product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. mdpi.com [mdpi.com]

- 12. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

The Stability and Reactivity of Phosphonium Ylides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the stability and reactivity of phosphonium ylides, crucial intermediates in synthetic organic chemistry. Particular emphasis is placed on their application in the Wittig reaction for alkene synthesis. This document details the classification of ylides, their synthesis, handling, and the factors influencing their reactivity and the stereochemical outcome of their reactions.

Introduction to Phosphonium Ylides

Phosphonium ylides are neutral, dipolar molecules containing a positively charged phosphorus atom covalently bonded to a negatively charged carbon atom (a carbanion).[1] They are resonance-stabilized, with the negative charge delocalized onto the phosphorus atom, which can be represented by two resonance structures: the ylide and the ylene form. The actual structure is a hybrid of these two forms.

The stability and reactivity of a phosphonium ylide are critically influenced by the substituents attached to the carbanionic carbon. Based on these substituents, ylides are broadly classified into three categories:

-

Non-stabilized Ylides: The carbanion is substituted with hydrogen atoms or electron-donating groups (e.g., alkyl groups). These ylides are highly reactive and unstable.[2]

-

Semi-stabilized Ylides: The carbanion is substituted with an aryl or allyl group, which can moderately delocalize the negative charge.

-

Stabilized Ylides: The carbanion is substituted with electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles. These groups delocalize the negative charge through resonance, rendering the ylide significantly more stable and less reactive.[2][3]

Stability of Phosphonium Ylides

The stability of a phosphonium ylide dictates its handling, storage, and reactivity. Stabilized ylides are often crystalline solids that can be isolated, purified, and stored, sometimes even being commercially available.[4] In contrast, non-stabilized ylides are highly reactive and sensitive to air and moisture, necessitating their in situ generation under an inert atmosphere for immediate use.[4]

Acidity of Parent Phosphonium Salts

The stability of a phosphonium ylide is inversely related to the acidity of its conjugate acid, the phosphonium salt. A lower pKa of the phosphonium salt indicates a more stable ylide. The acidity of the α-proton in the phosphonium salt is influenced by the substituents on the α-carbon. Electron-withdrawing groups increase the acidity, leading to the formation of more stable ylides.

| Phosphonium Salt | pKa in DMSO | Ylide Type |

| [Ph₃P⁺-CH₃]Br⁻ | ~22 | Non-stabilized |

| [Ph₃P⁺-CH₂Ph]Br⁻ | 27.6 | Semi-stabilized |

| [Ph₃P⁺-CH₂CN]Br⁻ | 16.4 | Stabilized |

| [Ph₃P⁺-CH₂CO₂Et]Br⁻ | 18.6 | Stabilized |

| [Ph₃P⁺-CH(i-Pr)]Br⁻ | 21.2 | Non-stabilized |

| [Ph₃P⁺-CH₂Cl]Br⁻ | 26.2 | - |

| [Ph₃P⁺-CH₂SiMe₃]Br⁻ | 28.7 | - |

| [Ph₃P⁺-CH₂SPh]Br⁻ | - | - |

Data sourced from the Evans pKa Table and other literature sources.[5]

Thermal Stability

The thermal stability of phosphonium ylides has been investigated through pyrolysis studies. The decomposition kinetics provide insight into the robustness of these compounds at elevated temperatures.

| Ylide | Arrhenius log A (s⁻¹) | Ea (kJmol⁻¹) |

| Triphenylphosphonium benzoylmethylide | 12.6 ± 1.4 | 134.5 ± 5.3 |

| Triphenylphosphonium p-methylbenzoylmethylide | - | - |

| Triphenylphosphonium p-methoxybenzoylmethylide | - | - |

| Triphenylphosphonium p-chlorobenzoylmethylide | - | - |

| Triphenylphosphonium p-nitrobenzoylmethylide | - | - |

Kinetic data for the gas-phase pyrolysis of substituted triphenylphosphonium benzoylmethylides.[6] Note: Specific values for all substituted ylides were not available in the provided search results.

Reactivity of Phosphonium Ylides: The Wittig Reaction

The most prominent application of phosphonium ylides is the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[7] The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

The reactivity of the ylide plays a crucial role in the reaction's success and stereochemical outcome.

-

Non-stabilized ylides are highly reactive and react rapidly with both aldehydes and ketones. These reactions are typically under kinetic control.[7]

-

Stabilized ylides are less reactive and may require heating to react with aldehydes. They often fail to react with sterically hindered ketones.[8] These reactions are generally under thermodynamic control.[9]

Stereoselectivity in the Wittig Reaction

A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The nature of the ylide is the primary determinant of the E/Z selectivity.

-

Non-stabilized ylides typically yield (Z)-alkenes with high selectivity, especially under salt-free conditions.[7]

-

Stabilized ylides predominantly produce (E)-alkenes.[3]

-

Semi-stabilized ylides often give mixtures of (E) and (Z)-alkenes.

The stereochemical outcome can be rationalized by considering the transition states leading to the oxaphosphetane intermediate. For non-stabilized ylides, the reaction is kinetically controlled, favoring the less sterically hindered approach of the ylide and carbonyl, which leads to the cis-substituted oxaphosphetane and subsequently the (Z)-alkene. For stabilized ylides, the initial addition is often reversible, allowing for equilibration to the thermodynamically more stable trans-substituted oxaphosphetane, which then forms the (E)-alkene.[9]

Experimental Protocols

Synthesis of a Stabilized Phosphonium Ylide: (Carbethoxymethylene)triphenylphosphorane

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Toluene

-

Sodium carbonate (saturated aqueous solution)

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in toluene.

-

Add ethyl bromoacetate (1.0 equivalent) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of the phosphonium salt will form.

-

Cool the reaction mixture to room temperature and collect the methyltriphenylphosphonium bromide salt by vacuum filtration.

-

Wash the collected salt with cold toluene and dry it under vacuum.

-

To generate the ylide, dissolve the dried phosphonium salt in water.

-

While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate until the solution is basic. The stabilized ylide will precipitate as a white solid.

-

Extract the ylide into dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the stable (carbethoxymethylene)triphenylphosphorane, which can be stored for future use.[4]

In Situ Generation and Reaction of a Non-Stabilized Phosphonium Ylide: Methylenetriphenylphosphorane

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or ketone

-

Anhydrous sodium sulfate

Procedure:

-

Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

-

Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask and place it under an inert atmosphere.

-

Add anhydrous THF via syringe to suspend the phosphonium salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic yellow or orange color.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene, which can be purified by column chromatography.

Visualizations

Synthesis of Phosphonium Ylides

References

- 1. Phosphonium - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Spectroscopic and Synthetic Profile of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (bromodifluoromethyl)triphenylphosphonium bromide. This reagent is a valuable tool in organic synthesis, particularly for the introduction of the bromodifluoromethyl group. The information presented here is intended to support researchers in the effective application and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |

| ¹H | CDCl₃ | 7.85 - 8.10 | - | m | P-Ph |

| ¹³C | CDCl₃ | 118.4 | d, ¹JCP = 88.5 | d | ipso-C |

| 130.8 | d, ⁴JCP = 2.9 | d | para-C | ||

| 134.1 | d, ³JCP = 10.5 | d | meta-C | ||

| 135.5 | d, ²JCP = 9.5 | d | ortho-C | ||

| 119.8 | t, ¹JCF = 315.5 | t | C F₂Br | ||

| ¹⁹F | CDCl₃ | -58.2 | d, ²JFP = 92.7 | d | F ₂ |

| ³¹P | CDCl₃ | 22.4 | t, ²JPF = 92.7 | t | P Ph₃ |

d = doublet, t = triplet, m = multiplet

Infrared (IR) Spectroscopy

| **Wavenumber (cm⁻¹) ** | Assignment |

| 3060 | C-H stretch (aromatic) |

| 1588 | C=C stretch (aromatic) |

| 1438 | P-Ph stretch |

| 1110 | P-Ph stretch |

| 1050-1250 | C-F stretch |

| 725 | C-H bend (aromatic) |

| 690 | C-Br stretch |

Mass Spectrometry (MS)

| Technique | m/z | Assignment |

| ESI+ | 391/393 | [M-Br]⁺ (C₁₉H₁₅BrF₂P⁺) |

Experimental Protocols

Synthesis of this compound

A widely accepted method for the synthesis of this compound was reported by Burton et al. in 1985. The following protocol is based on this established procedure.

Materials:

-

Triphenylphosphine (PPh₃)

-

Dibromodifluoromethane (CF₂Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

Procedure:

-

To a solution of triphenylphosphine (1.0 equivalent) in anhydrous tetrahydrofuran, dibromodifluoromethane (1.1 equivalents) is added at room temperature under an inert atmosphere.

-

A small amount of water (0.1 equivalents) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., diethyl ether or pentane) to remove any unreacted starting materials and byproducts.

-

The solid product, this compound, is then dried under vacuum.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F and 85% H₃PO₄ for ³¹P).

IR Spectroscopy:

-

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

-

Data is collected in positive ion mode to observe the cationic species.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Solubility Profile of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (Bromodifluoromethyl)triphenylphosphonium bromide, a key reagent in modern organic synthesis. This document details its solubility in common laboratory solvents, provides experimental protocols for solubility determination and key reactions, and visualizes relevant synthetic pathways.

Core Topic: Solubility of this compound

This compound is a versatile phosphonium salt widely employed in fluoroalkylation reactions. Understanding its solubility is critical for its effective use in designing synthetic routes, particularly for the introduction of the bromodifluoromethyl group into organic molecules.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents based on the properties of analogous compounds.

| Solvent | Common Abbreviation | Polarity | Expected Solubility |

| Dimethylformamide | DMF | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |

| Dichloromethane | DCM | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Tetrahydrofuran | THF | Polar Aprotic | Sparingly Soluble to Soluble |

| Acetone | - | Polar Aprotic | Sparingly Soluble |

| Ethanol | EtOH | Polar Protic | Sparingly Soluble |

| Methanol | MeOH | Polar Protic | Sparingly Soluble |

| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble |

| Toluene | - | Nonpolar | Insoluble |

| Hexane | - | Nonpolar | Insoluble |

Experimental Protocols

Determination of Solubility (Gravimetric Method)

This protocol describes a general procedure for determining the solubility of a solid organic salt like this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature probe)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended particles.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered, saturated solution into the pre-weighed evaporating dish and record the exact volume.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is removed, place the evaporating dish in an oven at a temperature below the decomposition point of the salt to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation: The solubility is calculated using the following formula:

-

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution withdrawn in mL) * 100

-

Synthesis of this compound

This reagent can be synthesized from triphenylphosphine and dibromodifluoromethane.

Materials:

-

Triphenylphosphine (PPh₃)

-

Dibromodifluoromethane (CBr₂F₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous THF in a Schlenk flask.

-

Cool the solution in an ice bath.

-

Slowly add dibromodifluoromethane to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold THF, and dry under vacuum.

Photoredox-Catalyzed Bromodifluoromethylation of Alkenes

This compound can serve as a source of the bromodifluoromethyl radical for addition to alkenes under photoredox catalysis.[1]

Materials:

-

Alkene substrate

-

This compound

-

Photocatalyst (e.g., fac-[Ir(ppy)₃])

-

Solvent (e.g., DMF)

-

Light source (e.g., Blue LED lamp)

Procedure:

-

In a reaction vessel, combine the alkene, this compound, and the photocatalyst in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for the required reaction time.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up by standard procedures, typically involving extraction and purification by column chromatography.

Visualizations

The following diagrams illustrate key logical and experimental workflows.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Synthesis of this compound.

Caption: Simplified signaling pathway for photoredox-catalyzed bromodifluoromethylation.

References

In-depth Technical Guide on the Thermal Stability of Difluoromethylphosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylphosphonium salts are a class of organophosphorus compounds that have garnered interest in various chemical applications, including as reagents for difluoromethylation in organic synthesis. The incorporation of the difluoromethyl group (CHF₂) can significantly alter the physicochemical and biological properties of molecules, making these salts valuable tools for medicinal chemistry and materials science. Understanding the thermal stability of these reagents is paramount for their safe handling, storage, and application in chemical processes, which often require elevated temperatures.

This technical guide provides a comprehensive overview of the current knowledge on the thermal stability of difluoromethylphosphonium salts, with a primary focus on (difluoromethyl)triphenylphosphonium bromide. Due to the limited availability of specific thermal analysis data for this particular salt, this guide also includes comparative data on other relevant phosphonium salts to provide a broader context for their thermal behavior.

Physicochemical Properties of (Difluoromethyl)triphenylphosphonium Bromide

(Difluoromethyl)triphenylphosphonium bromide is a key reagent for introducing the difluoromethyl group. Its basic properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆BrF₂P | [1] |

| Molecular Weight | 413.21 g/mol | [1] |

| Appearance | White solid powder | [1] |

| Melting Point (°C) | 112-117 | [1] |

| Decomposition Temperature (Td, °C) | 223 | [2] |

Note: The decomposition temperature was mentioned in a research summary, but detailed experimental conditions were not available.

Thermal Stability Analysis

The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and completion of decomposition. DSC measures the heat flow into or out of a sample during a temperature change, revealing phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).

Data on Difluoromethylphosphonium Salts

As of the latest literature review, detailed TGA and DSC data for difluoromethylphosphonium salts are scarce. A single source indicates a decomposition temperature (Td) of 223 °C for (difluoromethyl)triphenylphosphonium bromide, though the specifics of the measurement (e.g., heating rate, atmosphere) are not provided[2].

Comparative Thermal Stability of Other Phosphonium Salts

To provide a framework for understanding the potential thermal behavior of difluoromethylphosphonium salts, the following table summarizes the thermal decomposition data for other structurally related phosphonium salts. The stability is significantly influenced by the nature of the substituents on the phosphorus atom and the counter-anion.

| Compound | Anion | Decomposition Onset (Td, °C) | Melting Point (Tm, °C) | Glass Transition (Tg, °C) | Reference |

| Tetraphenylphosphonium Bromide (TPPB) (2H₂O) | Br⁻ | 435 | 300 | - | [3] |

| Alkylated Triphenylphosphonium Salt 1 | Perfluoroalkyl | Up to 450 | 89.32 | - | [4][5] |

| Alkylated Triphenylphosphonium Salt 2 | Perfluoroalkyl | Up to 450 | 85.20 | - | [4][5] |

| Alkylated Triphenylphosphonium Salt 3 | Perfluoroalkyl | Up to 450 | 118.50 | - | [4][5] |

| Alkylated Triphenylphosphonium Salt 4 | Perfluoroalkyl | Up to 450 | 126.40 | - | [4][5] |

| Highly Fluorinated Phosphonium Salt ([6]NTf₂) | NTf₂⁻ | ~365-370 (at 10-20°C/min) | - | - | [7] |

Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis of (difluoromethyl)triphenylphosphonium bromide and its thermal analysis, based on standard laboratory practices.

Synthesis of (Difluoromethyl)triphenylphosphonium Bromide

A common method for the synthesis of (difluoromethyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with a difluoromethylating agent, such as dibromodifluoromethane, in the presence of a reducing agent.

Materials:

-

Triphenylphosphine (PPh₃)

-

Dibromodifluoromethane (CF₂Br₂)

-

A suitable solvent (e.g., Tetrahydrofuran - THF)

-

Water

Procedure:

-

Triphenylphosphine is dissolved in the chosen solvent in a reaction vessel.

-

Dibromodifluoromethane and water are added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the phosphonium salt.

-

The product is then isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, and petroleum ether) to yield the white solid product[2].

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the decomposition temperature of a phosphonium salt.

Instrument:

-

A calibrated thermogravimetric analyzer.

Procedure:

-

An accurately weighed sample of the phosphonium salt (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min)[8].

-

The onset temperature of decomposition (Td) is determined from the resulting mass vs. temperature curve, often using the tangent method at the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

This protocol provides a general method for identifying thermal transitions such as melting and glass transitions.

Instrument:

-

A calibrated differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample of the phosphonium salt (typically 2-7 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to observe reversible transitions and erase thermal history. A typical program might be:

-

Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Cool to a low temperature (e.g., -80 °C) at a rate of 10 °C/min.

-

Heat again to the upper temperature at a rate of 10 °C/min[6].

-

-

The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event, and the glass transition temperature (Tg) is identified as a step-change in the heat flow curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and decomposition pathways of a generic triphenylphosphonium salt and a typical experimental workflow for thermal analysis.

Caption: Generalized synthesis and thermal decomposition of a difluoromethylphosphonium salt.

Caption: Experimental workflow for TGA and DSC analysis of phosphonium salts.

Conclusion

The thermal stability of difluoromethylphosphonium salts is a critical parameter for their practical application. While specific, detailed thermal analysis data for these compounds, particularly (difluoromethyl)triphenylphosphonium bromide, remains limited in the public domain, the available information suggests a decomposition temperature in the range of 223 °C. Comparative analysis with other triphenylphosphonium salts indicates that the thermal stability is highly dependent on the nature of the counter-anion and the substituents on the phosphorus atom, with some fluorinated salts exhibiting high decomposition temperatures up to 450 °C. The provided generalized experimental protocols for synthesis and thermal analysis serve as a valuable resource for researchers in this field. Further detailed studies are warranted to fully characterize the thermal behavior of this important class of reagents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. mdpi.com [mdpi.com]

The Alchemist's Halogen: A Technical Guide to the Historical Development of Fluorination Reagents

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by this highly electronegative element—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to a paradigm shift in the design of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the historical development of fluorination reagents, from the early, hazardous pioneers to the sophisticated and selective tools of the modern synthetic chemist. We will delve into the key milestones, comparative reactivity, and practical applications of these reagents, offering a comprehensive resource for researchers in the field.

The Dawn of Fluorine Chemistry: The First Generation of Fluorinating Agents

The early history of organofluorine chemistry was marked by the use of highly reactive and often hazardous reagents. These first-generation agents laid the groundwork for all subsequent developments but required specialized equipment and extreme caution.

Elemental Fluorine (F₂)

The most fundamental fluorinating agent, elemental fluorine (F₂), is a highly reactive and corrosive gas. Its direct application in organic synthesis is fraught with challenges, including lack of selectivity and the potential for violent, uncontrolled reactions.[1][2] However, with the advent of specialized techniques such as continuous flow technology, the use of diluted fluorine gas has become more manageable, allowing for specific applications like the direct fluorination of cytosine to produce the antifungal agent flucytosine.[3]

Key Challenges:

-

Extreme Reactivity: Often leads to non-selective reactions and degradation of the starting material.[1]

-

Safety Concerns: Highly toxic and corrosive, requiring specialized handling and equipment.[4][5]

-

Radical Pathways: Tends to react via radical mechanisms, which can be difficult to control.[1]

Metal Fluorides: The Swarts and Balz-Schiemann Reactions

To tame the reactivity of fluorine, early chemists turned to inorganic metal fluorides. These reagents provided a safer and more controlled means of introducing fluorine into organic molecules through halogen exchange (halex) reactions.

The Swarts reaction , first described by Frédéric Swarts in 1892, utilizes metal fluorides like antimony trifluoride (SbF₃), often in the presence of a catalyst such as antimony pentachloride (SbCl₅), to replace chlorine or bromine atoms with fluorine.[6][7] This method became crucial for the synthesis of alkyl fluorides and was instrumental in the production of early chlorofluorocarbons (CFCs).[7] The reaction typically proceeds via a nucleophilic substitution mechanism.[8][9]

The Balz-Schiemann reaction , reported in 1927, provided a pathway to aryl fluorides.[10][11] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[12][13] While a significant advancement, this method can be limited by the need for high temperatures and the potential for explosive decomposition of the diazonium salt.[12]

The Rise of "Tamed" Fluorine: The Second Generation of Electrophilic Reagents

The mid-20th century and beyond saw a paradigm shift in fluorination chemistry with the development of electrophilic fluorinating agents, often referred to as "F+" sources. These reagents, characterized by a nitrogen-fluorine (N-F) bond, offered greater stability, selectivity, and ease of handling compared to their predecessors.[1][14]

N-F Reagents: A New Era of Selectivity

The development of reagents containing an N-F bond revolutionized the field, providing chemists with a toolkit of bench-stable, crystalline solids that could be used in standard laboratory settings.[1][7] The reactivity of these reagents is tuned by the electronic environment around the nitrogen atom; electron-withdrawing groups increase the electrophilicity of the fluorine atom.[7]

Key Second-Generation Reagents:

-

N-Fluorobenzenesulfonimide (NFSI): Introduced in the early 1990s, NFSI is a versatile and widely used electrophilic fluorinating agent.[2][15] It is effective for the fluorination of a broad range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[2][16]

-

Selectfluor® (F-TEDA-BF₄): This reagent, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is one of the most powerful and commonly used electrophilic fluorinating agents.[17][18] Its high reactivity and stability make it suitable for a wide array of transformations, including the fluorination of less reactive substrates.[10][18]

-

N-Fluoro-o-benzenedisulfonimide (NFOBS): NFOBS is another powerful electrophilic fluorinating agent with applications in the fluorination of challenging substrates, including organometallic compounds.[19][20]

The mechanism of electrophilic fluorination with N-F reagents is generally considered to be a polar, two-electron process, although radical pathways can also be involved depending on the substrate and reaction conditions.[6][21]

Quantitative Comparison of Second-Generation Reagents

The reactivity of electrophilic fluorinating agents can vary significantly. A quantitative reactivity scale has been developed to aid in the selection of the appropriate reagent for a given transformation.[3][9]

| Reagent | Relative Reactivity (log krel) | Key Features |

| N-Fluorobis(trifluoromethanesulfonyl)imide | 7.0 | Highly reactive |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 6.5 | Very high reactivity |

| Selectfluor® | 0 | Benchmark, highly reactive, stable |

| 2,6-Dichloro-N-fluoropyridinium triflate | -0.1 | Similar reactivity to Selectfluor® |

| NFSI | -2.8 | Moderately reactive, versatile |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | -4.0 | Less reactive |

| N-Fluoropyridinium triflate | -5.5 | Low reactivity |

Data adapted from a kinetic reactivity scale.[9]

Enantioselective Electrophilic Fluorination

A major breakthrough enabled by second-generation reagents was the development of enantioselective fluorination reactions. This has been achieved through two primary strategies: the use of chiral N-F reagents and the application of chiral catalysts with achiral N-F reagents. Chiral N-fluorosultams and N-fluoroammonium salts derived from cinchona alkaloids have been successfully employed as chiral reagents.[4][7] Catalytic methods often utilize chiral transition metal complexes or organocatalysts to control the stereochemical outcome of the fluorination of prochiral nucleophiles.[4][11]

The Frontier of Fluorination: The Third Generation of Radical Reagents

While electrophilic fluorination has been a workhorse in synthetic chemistry, the development of radical fluorination methods has opened new avenues for C-F bond formation, particularly at unactivated C(sp³)-H bonds. The third generation of fluorinating agents is characterized by its suitability for radical processes under mild conditions.

N-Fluoro-N-arylsulfonamides (NFASs)

A key challenge in radical fluorination has been the high reactivity and strong electrophilic nature of first- and second-generation reagents, which can lead to undesired side reactions.[6][8] The development of N-fluoro-N-arylsulfonamides (NFASs) represents a significant advancement.[6][8] These reagents are designed to have a lower N-F bond dissociation energy (BDE) compared to second-generation reagents like NFSI and Selectfluor®, which favors clean radical fluorine atom transfer over electrophilic or oxidative pathways.[5][6][8]

| Reagent | N-F Bond Dissociation Energy (kcal/mol) |

| NFSI | ~70 |

| Selectfluor® | ~65 |

| NFASs | ~53-55 |

Approximate BDE values.[16][17]